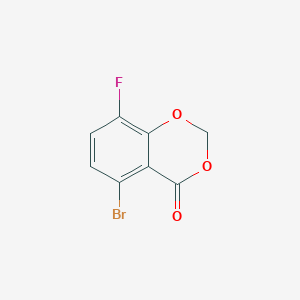

4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4H-1,3-ベンゾジオキシン-4-オン、5-ブロモ-8-フルオロ-: は、臭素とフッ素の置換基を持つベンゾジオキシンコアを特徴とする複素環式化合物です。この化合物は、医薬品化学、農薬、合成有機化学において多様な用途で知られている、より広範なベンゾジオキシン誘導体のクラスの一部です。

準備方法

合成経路と反応条件

-

サリチル酸とアセチレン系エステルから

試薬: サリチル酸、アセチレン系エステル、CuI、NaHCO₃。

条件: 反応は通常、室温でアセトニトリル中で行われます。

手順: サリチル酸は、CuIとNaHCO₃の存在下でアセチレン系エステルと反応して、ベンゾジオキシンオン骨格を形成します.

-

オルトハロ安息香酸から

試薬: オルトハロ安息香酸、KOH、NaHCO₃、Cu(OAc)₂。

条件: 反応はCu(OAc)₂によって触媒されます。

工業的生産方法

4H-1,3-ベンゾジオキシン-4-オン誘導体の工業的生産方法は、しばしば、上記のように類似の経路を用いた大規模合成を含み、収率と純度を最適化しています。連続フロー反応器と自動合成プラットフォームの使用は、効率とスケーラビリティを向上させることができます。

化学反応の分析

反応の種類

-

置換反応

試薬: ハロゲン化剤、求核剤。

条件: 通常、穏やかなから中程度の条件下で行われます。

生成物: さまざまな官能基を持つ置換ベンゾジオキシンオン。

-

酸化と還元

試薬: 酸化剤(例:KMnO₄)、還元剤(例:NaBH₄)。

条件: 特定の反応に応じて異なります。

生成物: ベンゾジオキシンオンコアの酸化または還元された誘導体。

-

アミド化

試薬: 第一アミン。

条件: 室温アミド化。

生成物: 対応するサリチルアミド.

科学研究アプリケーション

化学

合成中間体: 複雑な有機分子の合成に使用されます。

光物理的特性: 独自の特性により、発光アプリケーションのために調べられています.

生物学と医学

薬理学的薬剤: ヌクレオシド塩基輸送阻害剤、トポイソメラーゼI阻害剤、抗マラリア剤、細胞毒性剤としての可能性が調査されています.

殺虫剤と殺菌剤: チオ誘導体は、作物保護に使用されています.

産業

農薬: 新しい殺虫剤と除草剤の開発に使用されます。

材料科学:

科学的研究の応用

Chemistry

Synthetic Intermediates: Used in the synthesis of complex organic molecules.

Photophysical Properties: Explored for luminescent applications due to their unique properties.

Biology and Medicine

Pharmacological Agents: Investigated for their potential as nucleoside base transport inhibitors, topoisomerase I inhibitors, anti-plasmodial, and cytotoxic agents.

Insecticides and Fungicides: Thio derivatives are used in crop protection.

Industry

Agrochemicals: Utilized in the development of new pesticides and herbicides.

Material Science:

作用機序

4H-1,3-ベンゾジオキシン-4-オン、5-ブロモ-8-フルオロ-の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。 たとえば、トポイソメラーゼI阻害剤として、複製中のDNAトポロジーを管理する酵素の能力を妨げ、癌細胞に細胞毒性効果をもたらします .

類似化合物の比較

類似化合物

4H-1,3-ベンゾジオキシン-4-オン: 臭素とフッ素の置換基のない親化合物。

5-ブロモ-4H-1,3-ベンゾジオキシン-4-オン: 類似の構造ですが、フッ素置換基がありません。

8-フルオロ-4H-1,3-ベンゾジオキシン-4-オン: 類似の構造ですが、臭素置換基がありません。

ユニークさ

4H-1,3-ベンゾジオキシン-4-オン、5-ブロモ-8-フルオロ-における臭素とフッ素の両方の置換基の存在は、置換されていないまたは単に置換された類似体と比較して、その化学反応性と潜在的な生物活性を高めます。 この二重置換は、生物学的標的との独自の相互作用と、さまざまなアプリケーションにおける改善された有効性につながる可能性があります .

類似化合物との比較

Similar Compounds

4H-1,3-Benzodioxin-4-one: The parent compound without bromine and fluorine substituents.

5-Bromo-4H-1,3-Benzodioxin-4-one: Similar structure but lacks the fluorine substituent.

8-Fluoro-4H-1,3-Benzodioxin-4-one: Similar structure but lacks the bromine substituent.

Uniqueness

The presence of both bromine and fluorine substituents in 4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro- enhances its chemical reactivity and potential biological activity compared to its unsubstituted or singly substituted analogs. This dual substitution can lead to unique interactions with biological targets and improved efficacy in various applications .

特性

CAS番号 |

1934421-16-5 |

|---|---|

分子式 |

C8H4BrFO3 |

分子量 |

247.02 g/mol |

IUPAC名 |

5-bromo-8-fluoro-1,3-benzodioxin-4-one |

InChI |

InChI=1S/C8H4BrFO3/c9-4-1-2-5(10)7-6(4)8(11)13-3-12-7/h1-2H,3H2 |

InChIキー |

OOKYRRPVZLWABI-UHFFFAOYSA-N |

正規SMILES |

C1OC2=C(C=CC(=C2C(=O)O1)Br)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)

![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)

![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)

![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)

![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)